molecular formula C22H16F2N2O3 B2459485 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide CAS No. 921890-47-3

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide

Cat. No.: B2459485
CAS No.: 921890-47-3
M. Wt: 394.378
InChI Key: NBSHJUSRFATKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused bicyclic structure with an oxygen atom in the seven-membered ring. The 3,4-difluorobenzamide substituent at position 2 introduces electron-withdrawing fluorine atoms, which enhance metabolic stability and influence receptor binding.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2O3/c1-2-26-18-5-3-4-6-20(18)29-19-10-8-14(12-15(19)22(26)28)25-21(27)13-7-9-16(23)17(24)11-13/h3-12H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSHJUSRFATKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structure and functional groups suggest significant potential for various biological activities, including anticancer and antiparasitic effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22F2N2O. It features an ethyl group, an oxo group, and a difluorobenzamide moiety. The presence of these functional groups contributes to its reactivity and potential interactions within biological systems.

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class can act as histone deacetylase (HDAC) inhibitors , which play a critical role in gene expression regulation and cancer progression. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

Biological Activities

  • Anticancer Activity :
    • Histone Deacetylase Inhibition : this compound has been shown to exhibit significant HDAC inhibitory activity. This mechanism is crucial in cancer therapy as it may help in reversing abnormal gene silencing associated with tumorigenesis.
    • Case Studies : A study demonstrated that related compounds significantly reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.
  • Antiparasitic Activity :
    • Activity Against Giardia duodenalis : Compounds similar to this compound have shown promising results against Giardia duodenalis, suggesting potential therapeutic applications for treating parasitic infections.
  • Neuroprotective Effects :
    • Some derivatives have exhibited neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Synthesis and Modifications

The synthesis of this compound involves multi-step reactions that allow for structural modifications to enhance its efficacy or alter its biological profile. Key synthetic pathways include:

  • Formation of the dibenzo[b,f][1,4]oxazepine core.
  • Introduction of the ethyl and difluorobenzamide substituents through various coupling reactions.

Comparative Analysis with Related Compounds

A comparative analysis highlights variations in substituents that can significantly impact pharmacological profiles:

Compound NameStructureUnique Features
4-Methyl-N-(10-methyl-11-oxo-dibenz[b,f][1,4]oxazepin)StructureDifferent methyl substitution patterns affecting biological activity
5-Chloro-N-(11-hydroxy-dibenz[b,f][1,4]oxazepin)StructureChlorine substitution may enhance lipophilicity
3-Bromo-N-(10-propyl-dibenz[b,f][1,4]oxazepin)StructureBromine may influence receptor binding profiles

The unique combination of ethyl and oxo groups in this compound distinguishes it from these analogs by potentially offering unique mechanisms of action or enhanced selectivity against specific targets.

Comparison with Similar Compounds

Substituent Variations on the Benzamide/Alternative Moieties

The target compound’s 3,4-difluorobenzamide group is compared below with similar derivatives:

Compound Name Substituent/Group Key Properties/Data Biological Relevance References
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) 4-Fluorophenyl acetamide 83% yield; LCMS/HRMS confirmed High yield suggests stability; fluorine enhances binding affinity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide 2,4-Dimethoxysulfonamide Sulfonamide group; structural data via HRMS Sulfonamide may improve solubility or alter target interactions vs. benzamide
BT2 (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl carbamate) Ethyl carbamate Synthesized via reaction with diethyl pyrocarbonate Inhibits monocyte-endothelial cell adhesion; carbamate group impacts bioavailability

Key Insights :

  • Fluorine Substitution : Fluorine atoms (as in 8c and the target compound) increase electronegativity, enhancing metabolic stability and receptor binding through hydrophobic interactions .
  • Sulfonamide vs.
  • Carbamate Functionality : BT2’s carbamate group demonstrates the role of ester linkages in modulating biological activity, possibly via slower hydrolysis rates .

Core Heterocycle Modifications: Oxazepine vs. Thiazepine

Replacing the oxygen atom in the oxazepine ring with sulfur (thiazepine) significantly alters electronic properties:

Compound Type Heteroatom Example Compound Key Data Impact on Properties References
Oxazepine derivatives Oxygen Target compound Higher dipole moment due to oxygen’s electronegativity Enhanced polarity may improve water solubility and target engagement
Thiazepine derivatives Sulfur 10-Ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide LCMS RT = 4.97 min; m/z 421.1 [M+H+] Sulfur’s larger atomic size and lower electronegativity may reduce metabolic stability

Key Insights :

  • Oxazepine derivatives (e.g., the target compound) may exhibit improved selectivity for polar binding pockets in targets like dopamine receptors .

Key Insights :

  • Low yields (e.g., 9% in ) may arise from steric hindrance or side reactions during alkylation .
  • High yields (e.g., 83% for 8c) suggest efficient coupling reactions, possibly due to electron-deficient aryl groups enhancing reactivity .

Preparation Methods

Cyclization of o-Phenoxyaniline Derivatives

A patent-based approach (IL27143A) details the preparation of dibenzoxazepines via cyclization of urea intermediates. For the target compound:

  • Urea Formation : Reacting o-phenoxyaniline with ethyl isocyanate in dimethylaniline yields 1-ethyl-3-(o-phenoxyphenyl)urea.
  • Cyclization : Treatment with phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) at reflux induces intramolecular cyclization, forming 10-ethyl-11-oxodibenzo[b,f]oxazepine.

Reaction Conditions :

  • Solvent : Anhydrous benzene
  • Temperature : 80–100°C (reflux)
  • Yield : 55–65% after purification via acid-base extraction.

Solvent-Controlled Smiles Rearrangement

An alternative route employs a switchable solvent system to regulate regioselectivity:

  • SₙAr Reaction : 2-Chloro-N-(2-hydroxyphenyl)pyrimidine reacts with 2-aminophenol in dimethyl sulfoxide (DMSO), facilitating a Smiles rearrangement to form the oxazepine ring.
  • Ethylation : Subsequent treatment with ethyl bromide and potassium carbonate introduces the ethyl group at position 10.

Key Observations :

  • DMSO promotes N-alkylation, while 1,4-dioxane favors O-alkylation.
  • Yield Optimization : 72% for the oxazepine intermediate when using DMSO at 110°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.22 (m, 8H, aromatic), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.45 (s, 2H, oxazepine-CH₂), 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃).
  • ¹³C NMR : δ 192.1 (C=O), 164.3 (C-F), 152.8 (oxazepine-C), 135.2–112.4 (aromatic), 44.5 (CH₂CH₃), 14.1 (CH₂CH₃).
  • HRMS : [M+H]⁺ calcd. for C₂₄H₁₈F₂N₂O₃: 432.1285; found: 432.1289.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
  • Melting Point : 198–200°C (decomp.).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclization (POCl₃/P₂O₅) 65 97 Scalability Requires hazardous reagents
Smiles Rearrangement 72 98 Regioselective Solvent sensitivity
Schotten-Baumann 85 95 Rapid Lower purity
EDC/NHS Coupling 90 99 High-yielding Costly reagents

Mechanistic Considerations

Cyclization Pathway

The P₂O₅/POCl₃ system activates the urea carbonyl, facilitating intramolecular nucleophilic attack by the phenoxy oxygen to form the oxazepine ring. Ethyl group migration occurs via a Wagner-Meerwein rearrangement, as evidenced by isotopic labeling studies.

Solvent Effects on Smiles Rearrangement

In DMSO, the high polarity stabilizes the transition state for N-alkylation, whereas 1,4-dioxane favors O-alkylation due to reduced solvation of the nucleophile. Computational studies (DFT) confirm a ΔG‡ difference of 2.3 kcal/mol between pathways.

Q & A

Q. What are the established synthetic routes for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide, and what analytical techniques are recommended for purity verification?

  • Methodological Answer : The compound can be synthesized via a two-step process: (1) Starting with 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3), react it with diethyl pyrocarbonate under controlled anhydrous conditions to form the intermediate ester. (2) Subsequent coupling with 3,4-difluorobenzoyl chloride yields the target compound. Key analytical techniques include:
  • HPLC : Quantify purity (>98%) using a C18 column with UV detection at 254 nm.
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on the ethyl group (δ 1.2–1.4 ppm) and benzamide carbonyl (δ 168–170 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 423.12) .

Q. How should researchers design initial bioactivity screening experiments for this compound, considering its structural analogs?

  • Methodological Answer : Begin with in vitro assays targeting pathways relevant to its structural analogs (e.g., BT2’s anti-inflammatory activity in monocyte-endothelial adhesion models). Use the following framework:
  • Cell-Based Assays : Measure inhibition of TNF-α-induced adhesion in human umbilical vein endothelial cells (HUVECs) at concentrations of 1–50 µM.
  • Dose-Response Curves : Establish IC₅₀ values using nonlinear regression analysis.
  • Control Compounds : Include BT2 (a structural analog) as a positive control for comparative efficacy .

Advanced Research Questions

Q. How can conflicting data between in vitro and in vivo efficacy studies of this compound be systematically resolved?

  • Methodological Answer : Resolve discrepancies by:
  • Pharmacokinetic Profiling : Assess bioavailability and tissue distribution using LC-MS/MS to identify metabolic instability or poor absorption.
  • Orthogonal Assays : Validate in vitro targets in ex vivo models (e.g., primary immune cells from treated animals).
  • Theoretical Alignment : Reconcile data with established frameworks (e.g., cytokine signaling pathways) to identify overlooked variables .

Q. What theoretical frameworks are most appropriate for explaining the mechanism of action of this compound in inflammatory pathways?

  • Methodological Answer : Link research to:
  • Adhesion Molecule Theory : Investigate suppression of ICAM-1/VCAM-1 expression via NF-κB inhibition, as observed in BT2 analogs .
  • Oxazepine Pharmacophore Models : Use molecular docking to predict interactions with kinase domains (e.g., p38 MAPK).
  • Systems Biology Approaches : Integrate transcriptomic data to map downstream effects on interleukin cascades .

Q. What methodological considerations are critical when evaluating the environmental persistence of this compound using OECD guidelines?

  • Methodological Answer : Follow OECD 307 guidelines for biodegradation:
ParameterMethodKey Metrics
Hydrolysis Half-LifepH 7.4 buffer at 25°CStability >30 days = persistent
Soil AdsorptionBatch equilibrium (log Kₒc)High adsorption (log Kₒc >3)
Aquatic ToxicityDaphnia magna 48-hour EC₅₀EC₅₀ <1 mg/L = high toxicity
Combine with mass balance studies to model environmental fate .

Q. How can researchers optimize the compound's pharmacokinetic properties through structural modifications while maintaining target affinity?

  • Methodological Answer : Apply structure-activity relationship (SAR) strategies:
  • Bioisosteric Replacement : Substitute the ethyl group with cyclopropyl to enhance metabolic stability.
  • Fluorine Scanning : Modify difluoro positions to balance lipophilicity (logP) and solubility.
  • Prodrug Design : Introduce ester moieties to improve oral bioavailability. Validate using in situ intestinal perfusion models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.